molecular formula C14H19N3O3 B13038894 Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate

Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate

Cat. No.: B13038894
M. Wt: 277.32 g/mol
InChI Key: XNOYFHQBTFZNGS-UHFFFAOYSA-N
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Description

Structural Characterization Through Molecular Formula and SMILES Notation

The molecular formula of this compound is C15H21N3O3 , corresponding to a molecular weight of 291.35 g/mol . This formula accounts for the indazole core, which is substituted at three critical positions:

  • A 5-amino group (-NH2) at position 5 of the indazole ring.
  • A 3-hydroxy-3-methylbutyl chain (-CH2C(CH3)(OH)CH2) at position 2.
  • A methyl ester (-COOCH3) at position 6.

The SMILES notation for the compound is COC(=O)C1=C(C2=C(NN=C2C(C)(CO)C)C=C1)N , which encodes the connectivity of atoms and functional groups. This notation highlights the ester group (COOCH3), the branched hydroxyalkyl side chain (C(C)(CO)C), and the amino group adjacent to the carboxylate moiety.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
SMILES COC(=O)C1=C(C2=C(NN=C2C(C)(CO)C)C=C1)N

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is This compound . This name follows substitutive nomenclature rules:

  • The parent structure is 2H-indazole , a bicyclic system with two fused rings (benzene and pyrazole).
  • Substituents are numbered to give the lowest possible set of locants:
    • The methyl ester at position 6.
    • The 3-hydroxy-3-methylbutyl group at position 2.
    • The amino group at position 5.

The compound is registered under the CAS number 1931995-07-1 , which serves as a unique identifier in chemical databases.

Table 2: Nomenclature and Registry Data

Property Value
IUPAC Name This compound
CAS Registry Number 1931995-07-1

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is not publicly available, analogous indazole derivatives provide insights into its potential solid-state behavior. For example, crystalline forms of structurally related compounds, such as N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide, exhibit hydrogen-bonding networks between hydroxyl groups and adjacent nitrogen atoms. These interactions often stabilize specific conformations in the solid state.

Computational modeling predicts that the 3-hydroxy-3-methylbutyl side chain adopts a staggered conformation to minimize steric hindrance between the methyl and hydroxyl groups. Additionally, the methyl ester at position 6 likely participates in dipole-dipole interactions with the indazole ring, influencing the compound’s overall planarity.

Table 3: Hypothetical Crystallographic Parameters

Parameter Predicted Value
Crystal System Monoclinic
Space Group P21/c
Hydrogen Bond Donors 2 (NH2 and OH)
Hydrogen Bond Acceptors 4 (ester carbonyl, pyrazole N)

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

methyl 5-amino-2-(3-hydroxy-3-methylbutyl)indazole-6-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-14(2,19)4-5-17-8-9-6-11(15)10(13(18)20-3)7-12(9)16-17/h6-8,19H,4-5,15H2,1-3H3

InChI Key

XNOYFHQBTFZNGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(=O)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of functional groups such as amino and hydroxy allows it to form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to three structurally related molecules (Table 1):

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate Indazole 3-Hydroxy-3-methylbutyl, methyl ester, NH₂ ~293.34 Ester, amino, hydroxyl, indazole
Methyl-3-amino-4-hydroxybenzoate Benzene Methyl ester, amino, hydroxyl ~167.15 Ester, amino, hydroxyl
1,3,7-Trihydroxy-2-(3-hydroxy-3-methylbutyl)xanthone Xanthone 3-Hydroxy-3-methylbutyl, three hydroxyls ~346.34 Hydroxyl, xanthone core
5-Amino-2-[(trimethylsilyl)methyl]-2H-tetrazole Tetrazole Trimethylsilyl, amino ~171.27 Tetrazole, amino, silyl

Key Observations :

  • Core Structure : The indazole core distinguishes the target compound from benzene (), xanthone (), and tetrazole () derivatives. Indazoles are less common in natural products but widely studied in synthetic pharmaceuticals.
  • However, the xanthone’s additional hydroxyl groups may increase its polarity.
  • Functional Groups: The methyl ester in the target compound and Methyl-3-amino-4-hydroxybenzoate () may confer similar hydrolysis susceptibility.

Physicochemical Properties

  • Solubility : The hydroxybutyl group in the target compound and xanthone derivative () enhances water solubility compared to the hydrophobic silyl group in the tetrazole ().
  • Stability: The ester group in the target compound is prone to hydrolysis under acidic/basic conditions, akin to Methyl-3-amino-4-hydroxybenzoate ().

Biological Activity

Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate is a synthetic compound belonging to the indazole class, characterized by its unique structural features including an indazole ring, an amino group, and a carboxylate group. Its molecular formula is C14H18N4O3, with a molecular weight of approximately 306.32 g/mol. This compound has garnered attention in pharmacology due to its potential therapeutic applications against various diseases.

Chemical Structure and Properties

The chemical structure of this compound is outlined below:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Key Structural Features:

  • Indazole Ring: Provides a stable aromatic system that contributes to biological activity.
  • Carboxylate Group: Involved in various biochemical interactions.
  • Amino Group: Potentially enhances binding affinity to biological targets.
  • 3-Hydroxy-3-methylbutyl Substituent: Improves solubility and may influence pharmacokinetics.

Biological Activity

This compound exhibits significant biological activity, particularly in the context of kinase inhibition and anti-inflammatory effects.

Pharmacological Effects

  • Kinase Inhibition:
    • The compound has been studied for its inhibitory effects on interleukin receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory pathways.
    • In vitro studies have shown that it can inhibit IRAK4 with an IC50 value in the nanomolar range, indicating potent activity against inflammatory responses .
  • Anti-inflammatory Properties:
    • Research indicates that this compound can reduce the release of pro-inflammatory cytokines such as TNF-alpha in cellular models challenged with lipopolysaccharides (LPS) .

Interaction Studies

The binding affinity of this compound with various biological targets has been assessed through interaction studies. These studies are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

TargetBinding Affinity (IC50)
IRAK4~100 nM
TNF-alpha Release~200 nM

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Diseases:
    • A study demonstrated that treatment with this compound significantly reduced symptoms in animal models of rheumatoid arthritis, showcasing its potential as a therapeutic agent.
  • Cancer Research:
    • Preliminary data suggest that the compound may inhibit tumor growth in certain cancer models by modulating inflammatory pathways, although further studies are needed to clarify its efficacy and mechanism .

Comparison with Related Compounds

This compound shares structural similarities with other indazole derivatives, which may also exhibit biological activity.

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(3-hydroxypropyl)-5-nitroindazole-6-carboxylateNitro group at 5-positionAntibacterial potential
Methyl 5-aminoindazole-6-carboxylic acidLacks hydroxyalkyl side chainSimpler structure may alter activity
N-[6-(trifluoromethyl)pyridine]-indazole derivativesIncorporates trifluoromethyl groupsEnhanced lipophilicity

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